molecular formula C19H17N3O3S B5301935 5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide

5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide

Cat. No. B5301935
M. Wt: 367.4 g/mol
InChI Key: JHCHPLJKWQVICJ-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as MTTP, and it is known for its unique chemical properties that make it suitable for a wide range of applications. In

Mechanism of Action

The mechanism of action of MTTP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It is also believed to work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
MTTP has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTTP in lab experiments is its unique chemical properties. It is a highly stable compound that can be easily synthesized in large quantities. Additionally, it has been found to exhibit low toxicity in animal models. However, one of the limitations of using MTTP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MTTP. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of its potential applications in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is a need for further research on its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of MTTP is a complex process that involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with 4-aminophenylhydrazine to form 2-furoyl-4-aminophenylhydrazine. The third step involves the reaction of 2-furoyl-4-aminophenylhydrazine with 2-thienylcarbonyl chloride to form the final product, 5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide.

Scientific Research Applications

MTTP has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-methyl-N-[3-[(Z)-C-methyl-N-(thiophene-2-carbonylamino)carbonimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-8-9-16(25-12)18(23)20-15-6-3-5-14(11-15)13(2)21-22-19(24)17-7-4-10-26-17/h3-11H,1-2H3,(H,20,23)(H,22,24)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCHPLJKWQVICJ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)/C(=N\NC(=O)C3=CC=CS3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3-{(1Z)-1-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)furan-2-carboxamide

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